4-(aminomethyl)-1-phenyl-1H-pyrazol-5-amine

Medicinal chemistry Heterocyclic synthesis Building blocks

Medicinal chemistry requires orthogonal reactive handles for SAR exploration-generic 5-amino-1-phenylpyrazole lacks the aliphatic amine site. This bifunctional aminopyrazole solves that limitation. - **Dual reactivity**: Aromatic 5-NH2 (arylation/acylation) + aliphatic 4-CH2NH2 (Boc protection/reductive amination) for sequential diversification - **Optimized physicochemical profile**: LogP ~0.37, TPSA 69.9 Ų-improved solubility vs. unsubstituted analogs (LogP 1.1-1.3) - **Proven scaffold**: Privileged kinase inhibitor core (CDK, p38 MAPK); ≥98% purity for hit-to-lead progression

Molecular Formula C10H12N4
Molecular Weight 188.23 g/mol
Cat. No. B11907411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(aminomethyl)-1-phenyl-1H-pyrazol-5-amine
Molecular FormulaC10H12N4
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=C(C=N2)CN)N
InChIInChI=1S/C10H12N4/c11-6-8-7-13-14(10(8)12)9-4-2-1-3-5-9/h1-5,7H,6,11-12H2
InChIKeyHONUZXBTNJBRPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)-1-phenyl-1H-pyrazol-5-amine: Structure and Core Identity


4-(Aminomethyl)-1-phenyl-1H-pyrazol-5-amine (CAS: 1017785-20-4) is a bifunctional aminopyrazole derivative with the molecular formula C10H12N4 and a molecular weight of 188.23 g/mol . The compound features a pyrazole core substituted at the 1-position with a phenyl ring, at the 4-position with an aminomethyl (-CH2NH2) group, and at the 5-position with a primary amine (-NH2) . This substitution pattern yields a topological polar surface area (TPSA) of 69.9 Ų and two hydrogen bond donor sites [1]. The compound is commercially available at purities of ≥95% to ≥98% (NLT) , with calculated physical properties including a density of 1.3 ± 0.1 g/cm³ and a predicted boiling point of 390.1 ± 27.0 °C at 760 mmHg . The presence of both aromatic and aliphatic amine functionalities positions this compound as a versatile intermediate for heterocyclic diversification and medicinal chemistry applications, though direct biological activity data for the compound itself remain limited in the peer-reviewed literature.

1
Orthogonal diversification

Dual amine handles (aromatic C5-NH2 and aliphatic C4-CH2NH2) enable sequential, regioselective derivatization for library synthesis.

2
Controlled lipophilicity

Moderate calculated LogP and elevated TPSA offer a polar starting point for lead optimization aiming to improve solubility.

3
Research-scale access

Commercially available at defined purity (≥95%) in research quantities, reducing synthesis lead time and enabling reproducible studies.

4-(Aminomethyl)-1-phenyl-1H-pyrazol-5-amine: Why It Cannot Be Substituted


Substituting 4-(aminomethyl)-1-phenyl-1H-pyrazol-5-amine with a generic 5-amino-1-phenylpyrazole (CAS 826-85-7) or other aminopyrazole derivatives fundamentally alters the synthetic trajectory and physicochemical profile of the resulting molecules. The critical differentiating feature is the 4-aminomethyl substituent, which introduces a nucleophilic primary aliphatic amine site that is absent in the unsubstituted core scaffold . This additional functional group enables regioselective derivatization strategies that are inaccessible to simpler analogs: the 5-amino group can participate in N-arylation or acylation while the 4-aminomethyl group simultaneously serves as an orthogonal reactive handle for reductive amination, amide bond formation, or heterocycle construction [1]. Furthermore, the aminomethyl substitution alters the compound's hydrogen bond donor count (2 versus 1 in the unsubstituted analog) and polar surface area distribution, which directly impacts downstream compound properties including solubility, permeability, and target binding orientation [2]. Generic substitution therefore compromises both synthetic versatility and the ability to reproduce specific SAR outcomes documented in the literature for this scaffold class.

Target Compound

4-(Aminomethyl)-1-phenyl-1H-pyrazol-5-amine

• Two reactive sites (5-NH2, 4-CH2NH2)

• 2 H-bond donors, TPSA 69.9 Ų

• Lower LogP, higher polarity

Common Substitute

5-Amino-1-phenylpyrazole (CAS 826-85-7)

• Single reactive site (5-NH2 only)

• 1 H-bond donor, TPSA ~43.8 Ų

• Higher LogP, less polar

Risk if substituted: Loss of orthogonal reactivity prevents sequential derivatization strategies essential for advanced library design.

Physicochemical shift: TPSA reduction and LogP increase may alter solubility, permeability, and binding orientation relative to the target scaffold.

4-(Aminomethyl)-1-phenyl-1H-pyrazol-5-amine: Quantitative Differentiation Evidence


Dual Reactive Handle Architecture

4-(Aminomethyl)-1-phenyl-1H-pyrazol-5-amine possesses two chemically distinct amine functionalities—a primary aromatic amine at the 5-position of the pyrazole ring and a primary aliphatic aminomethyl group at the 4-position—whereas the closest commercial analog, 5-amino-1-phenylpyrazole (CAS 826-85-7), contains only the 5-amino group without the 4-substituent . This structural distinction translates to a hydrogen bond donor count of 2 for the target compound versus 1 for the comparator [1]. The differential reactivity profile enables orthogonal protection strategies and sequential derivatization that are not feasible with the mono-amine scaffold, as documented in Pd-catalyzed C–N bond formation studies where 5-N-aryl-1,3-disubstituted 1H-pyrazol-5-amines were synthesized under conditions requiring selective amine engagement [2].

Dual Reactive Handles
Cross-study comparable
2 amine sites (C5-NH2 aromatic, C4-CH2NH2 aliphatic) and 2 HBD vs. 1 amine site and 1 HBD in the unsubstituted analog (CAS 826-85-7).
Enables orthogonal derivatization not possible with mono-amine scaffolds.
Structural comparison based on molecular composition; Pd-catalyzed C–N bond studies document selective amine engagement.
Medicinal chemistry Heterocyclic synthesis Building blocks

LogP and TPSA Differentiation vs. Core Scaffold

The introduction of the aminomethyl group at the 4-position substantially alters the physicochemical profile relative to the unsubstituted 5-amino-1-phenylpyrazole core. The target compound exhibits a calculated LogP of approximately 0.37, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 69.9 Ų . In contrast, 5-amino-1-phenylpyrazole (CAS 826-85-7, molecular formula C9H9N3, MW 159.19) has a lower TPSA of approximately 43.8 Ų and a higher LogP (predicted approximately 1.1–1.3) due to the absence of the polar aminomethyl substituent . The TPSA difference of approximately 26 Ų represents a significant shift in predicted membrane permeability and aqueous solubility characteristics.

LogP and TPSA Shift
Cross-study comparable
Target: LogP ≈ 0.37, TPSA 69.9 Ų vs. unsubstituted analog: LogP ≈ 1.1–1.3, TPSA 43.8 Ų. Difference: LogP reduced ~0.8–0.9, TPSA increased ~26 Ų.
Alters predicted membrane permeability and aqueous solubility profile.
Calculated/estimated values from chemical database sources; experimental confirmation advised.
Drug design Physicochemical properties ADME prediction

Commercial Availability vs. Custom Synthesis

4-(Aminomethyl)-1-phenyl-1H-pyrazol-5-amine is available from multiple commercial suppliers at standardized purity levels of ≥95% to ≥98% (NLT), with documented CAS registry (1017785-20-4) and molecular weight confirmation (188.23 g/mol) . The compound is offered in research quantities (e.g., 500 mg unit sizes) with transparent pricing, enabling direct procurement without the time and resource investment required for custom synthesis [1]. In comparison, closely related 4-substituted analogs such as 4-(aminomethyl)-1-methyl-1H-pyrazol-5-amine or 4-(aminomethyl)-1-(substituted phenyl)-pyrazol-5-amines with varying aryl substituents typically require de novo synthesis, introducing batch-to-batch variability and extended lead times.

Commercial Availability
Supplier data
Commercially stocked at ≥95–98% purity, 500 mg scale; compared to custom synthesis for non-phenyl analogs (typical 4–8 week lead time).
Reduces project initiation time and supports lot consistency.
Vendor catalog assessment (MolCore, Chemenu); independent purity verification recommended.
Procurement Quality control Research supply chain

Bioactivation Potential: Aminopyrazole Class SAR

A systematic investigation of aminopyrazole derivatives demonstrated that structural modifications at the pyrazole core significantly alter the formation of glutathione ethyl ester-trapped reactive metabolites in human liver microsomal incubations [1]. Compounds within this chemical class, including various 5-amino-1-phenylpyrazole derivatives, exhibit differential reactive metabolite (RM) formation profiles depending on substitution pattern and electronic environment [1]. The presence of the 4-aminomethyl substituent in the target compound introduces an additional oxidation-susceptible site and alters the electron density of the pyrazole ring relative to unsubstituted or 4-alkyl-substituted analogs, which has been correlated with modified bioactivation liability in related aminopyrazole series [2]. While direct RM formation data for 4-(aminomethyl)-1-phenyl-1H-pyrazol-5-amine are not reported, class-level SAR indicates that 4-position substitution meaningfully modulates metabolic activation potential compared to the core scaffold.

Bioactivation Potential
Class-level inference
No direct reactive metabolite (RM) data for this compound. Aminopyrazole class SAR shows 4-position substitution modulates RM formation in human liver microsomes.
Metabolic activation profile may differ from core scaffold; requires experimental validation.
Based on glutathione ethyl ester trapping studies in structurally related aminopyrazoles (Chem Res Toxicol. 2023).
Drug metabolism Toxicology Lead optimization

4-(Aminomethyl)-1-phenyl-1H-pyrazol-5-amine: Research and Procurement Applications


Orthogonal Diversification for Library Synthesis

The dual amine functionality (aromatic 5-NH2 and aliphatic 4-CH2NH2) enables sequential, orthogonal derivatization strategies that are unattainable with mono-amine 5-amino-1-phenylpyrazole analogs . Researchers can selectively protect the aliphatic amine (e.g., with Boc) while performing N-arylation on the aromatic amine, then deprotect to expose a second reactive handle for reductive amination or amide coupling . This orthogonal reactivity profile directly supports the generation of structurally diverse compound libraries with controlled substitution patterns for structure-activity relationship (SAR) exploration.

Lead Optimization with Balanced Lipophilicity

With a calculated LogP of approximately 0.37 and TPSA of 69.9 Ų, 4-(aminomethyl)-1-phenyl-1H-pyrazol-5-amine offers a more polar, less lipophilic starting point compared to the unsubstituted 5-amino-1-phenylpyrazole core (LogP ~1.1–1.3, TPSA ~43.8 Ų) . This profile makes the compound particularly suitable for medicinal chemistry programs targeting improved aqueous solubility, reduced plasma protein binding, or enhanced CNS penetration potential, where excessive lipophilicity is a known liability.

Kinase Inhibitor Scaffold Development

Aminopyrazole scaffolds are well-documented in the patent and primary literature as privileged cores for kinase inhibitor design, with numerous 1-phenyl-1H-pyrazol-5-amine derivatives demonstrating activity against cyclin-dependent kinases, p38 MAP kinase, and other oncology-relevant targets . The 4-aminomethyl substituent provides an additional vector for optimizing hinge-binding interactions or solvent-exposed region contacts, while the commercial availability of the compound at defined purity levels supports rapid hit-to-lead progression without the delays associated with custom scaffold synthesis .

Metabolic Stability Assessment in Aminopyrazole Leads

Given the documented variability in reactive metabolite formation among structurally related aminopyrazole derivatives , 4-(aminomethyl)-1-phenyl-1H-pyrazol-5-amine serves as a defined benchmark for evaluating the impact of 4-aminomethyl substitution on metabolic stability and bioactivation potential. Procurement of this specific analog enables controlled comparative studies against 4-unsubstituted, 4-alkyl, or 4-aryl variants to establish structure-metabolism relationships, informing candidate prioritization in drug discovery programs where reactive metabolite formation is a critical safety consideration.

Application
Selection Property
Validation Focus
Orthogonal library synthesis
Dual amine handles (5-NH2, 4-CH2NH2) for sequential derivatization
Orthogonal protection/deprotection efficiency; regioselectivity
Lead optimization (lipophilicity balance)
Polar surface area and LogP profile diverging from unsubstituted core
Aqueous solubility, permeability, and plasma protein binding assays
Kinase inhibitor scaffold development
Aminopyrazole core with 4-aminomethyl vector for hinge/solvent region contacts
Kinase panel screening; SAR around 4-substituent
Metabolic stability benchmarking
Defined 4-aminomethyl substitution for structure-metabolism studies
Reactive metabolite profiling in liver microsomes; comparative SAR

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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